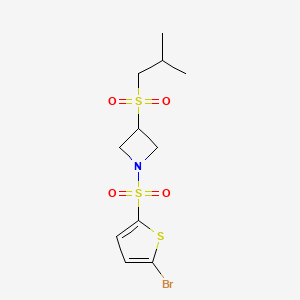

1-((5-Bromothiophen-2-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((5-Bromothiophen-2-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine is a synthetic compound1. However, there is limited information available about this specific compound.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. However, the InChI code for 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine is not available in the search results.

Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, purity, physical form, and storage temperature. However, these specific details for 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine are not available in the search results.

Applications De Recherche Scientifique

Activated Monomer Polymerization of N-Sulfonylazetidine

A study by Reisman et al. (2020) discusses the anionic polymerization of N-sulfonylazetidine, leading to polymers with sulfonyl groups incorporated into the backbone. This research provides insights into the synthesis of novel polymers with potential applications in materials science, highlighting the versatility of sulfonamide-based monomers in polymer chemistry. The process facilitates the formation of semicrystalline and amorphous polymers with unique structural features, suggesting applications in developing new materials with tailored properties (Reisman et al., 2020).

Synthesis of Functionalized Sulfonamides

D'hooghe et al. (2005) explored the ring opening of 2-(bromomethyl)-1-sulfonylaziridines, leading to the synthesis of 1,3-heteroatom substituted 2-aminopropane derivatives. This research demonstrates the applicability of sulfonamide derivatives in synthesizing a wide range of functionalized compounds, potentially useful in the development of new drugs and chemical probes (D'hooghe et al., 2005).

Inhibition of Tumor-Associated Isozyme IX by Halogenosulfanilamide Derivatives

A study on the inhibition of carbonic anhydrase IX by halogenated sulfonamides, including Ilies et al. (2003), indicates potential applications of sulfonamide derivatives as antitumor agents. These compounds exhibit selective inhibition against tumor-associated isozymes, suggesting their use in designing more potent and selective inhibitors for cancer therapy (Ilies et al., 2003).

Regio- and Stereocontrolled Synthesis of Novel Compounds

Karikomi et al. (2008) discuss the conversion of 2-(bromomethyl)-1-sulfonylaziridines into novel compounds, demonstrating the chemical versatility of sulfonamide and azetidine derivatives in synthesizing complex molecules with potential pharmacological applications (Karikomi et al., 2008).

Safety And Hazards

The safety and hazards of a compound are typically represented by its hazard statements and precautionary statements. Unfortunately, there is no specific safety and hazard information available for 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine.

Orientations Futures

There is no specific information available on the future directions of research or applications for 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine.

Propriétés

IUPAC Name |

1-(5-bromothiophen-2-yl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO4S3/c1-8(2)7-19(14,15)9-5-13(6-9)20(16,17)11-4-3-10(12)18-11/h3-4,8-9H,5-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTMHSHFWRISHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((5-Bromothiophen-2-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid](/img/structure/B2469153.png)

![2-[(5-Bromofuran-2-yl)formamido]propanoic acid](/img/structure/B2469155.png)

![(1S,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2469156.png)

![Ethyl 5-[(2-methylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2469159.png)

![N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2469169.png)